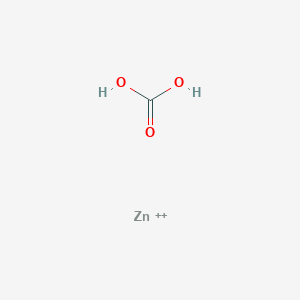
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide, also known as PDTC, is a synthetic compound that has been widely used in scientific research. PDTC is a potent antioxidant and metal chelator, which makes it a valuable tool for studying the role of oxidative stress and metal ions in various biological processes.
Wirkmechanismus
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide exerts its antioxidant and metal chelating effects through multiple mechanisms. It can scavenge free radicals and reactive oxygen species (ROS) directly, thereby preventing oxidative damage to cellular components. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide also chelates metal ions, which can otherwise catalyze the generation of ROS through Fenton chemistry. Additionally, N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has been shown to have a wide range of biochemical and physiological effects. It has been reported to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and hepatocytes. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has been shown to modulate the activity of various enzymes and signaling pathways, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has several advantages as a research tool. It is a potent antioxidant and metal chelator, which makes it useful for studying the role of oxidative stress and metal ions in various biological processes. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide is also relatively stable and easy to handle, which makes it a convenient reagent for laboratory experiments. However, N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has some limitations as well. It can interfere with the activity of some enzymes and signaling pathways, which may complicate the interpretation of experimental results. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide can also have off-target effects, which may need to be considered when interpreting experimental data.
Zukünftige Richtungen
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has been widely used in scientific research, but there is still much to learn about its mechanisms of action and potential therapeutic applications. Future research could focus on elucidating the molecular mechanisms by which N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide exerts its antioxidant and metal chelating effects, as well as its effects on various enzymes and signaling pathways. Additionally, N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide could be further explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Further studies could also investigate the safety and toxicity of N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide in various experimental models, in order to better understand its potential as a therapeutic agent.
Synthesemethoden
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide is synthesized by the reaction of 1,2-diaminocyclohexane with carbon disulfide, followed by oxidation with hydrogen peroxide and nitric acid. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has been extensively used in scientific research to investigate the role of oxidative stress and metal ions in various biological processes. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide also chelates metal ions such as zinc, copper, and iron, which are involved in many biological processes.
Eigenschaften
CAS-Nummer |
14583-44-9 |
|---|---|
Produktname |
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide |
Molekularformel |
C11H10N2O4S2 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
6-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C11H10N2O4S2/c14-6-2-1-5(9(15)12-6)13-10(16)7-8(11(13)17)19-4-3-18-7/h5H,1-4H2,(H,12,14,15) |
InChI-Schlüssel |
UCWAGNZVZUGBQE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)SCCS3 |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)SCCS3 |
Synonyme |
ALPHA-(3,6-DITHIA-3,4,5,6-TETRAHYDROPHTHALIMIDO)GLUTARIMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















